molecular formula C14H13BrN2O3 B1389938 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide CAS No. 1138442-84-8

3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Cat. No.: B1389938
CAS No.: 1138442-84-8
M. Wt: 337.17 g/mol
InChI Key: OLGBRPNKPOLGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide is a chemical compound with the molecular formula C14H13BrN2O3 and a molecular weight of 337.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-furylmethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar compounds to 3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide include:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-8-13(18)17-11-4-1-3-10(7-11)14(19)16-9-12-5-2-6-20-12/h1-7H,8-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGBRPNKPOLGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 3
Reactant of Route 3
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 5
Reactant of Route 5
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide
Reactant of Route 6
Reactant of Route 6
3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.